2-Phenylhexan-3-one

Organic Synthesis Ketone Synthesis Vilsmeier Reaction

2-Phenylhexan-3-one (CAS 646516-86-1) is an organic compound belonging to the aryl alkyl ketone class, characterized by a phenyl group substituted at the second carbon of a hexan-3-one backbone. Its molecular formula is C12H16O, with a molecular weight of 176.25 g/mol.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 646516-86-1
Cat. No. B15168664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylhexan-3-one
CAS646516-86-1
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCCC(=O)C(C)C1=CC=CC=C1
InChIInChI=1S/C12H16O/c1-3-7-12(13)10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3
InChIKeyRMOGEHRKYZBGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylhexan-3-one (CAS 646516-86-1): A Structurally Distinct Aryl Ketone Building Block for Specialty Synthesis and Procurement


2-Phenylhexan-3-one (CAS 646516-86-1) is an organic compound belonging to the aryl alkyl ketone class, characterized by a phenyl group substituted at the second carbon of a hexan-3-one backbone . Its molecular formula is C12H16O, with a molecular weight of 176.25 g/mol . Unlike simpler phenyl ketones, the specific positioning of the phenyl and carbonyl groups imparts distinct steric and electronic properties relevant to asymmetric synthesis and fragrance chemistry . This compound serves primarily as a synthetic intermediate in the preparation of more complex molecules, including pharmaceutical precursors and specialty flavor/fragrance agents .

Synthetic intermediate for aryl ketone construction
Chiral building block for asymmetric synthesis
Fragrance and flavor intermediate

Why 2-Phenylhexan-3-one (CAS 646516-86-1) Cannot Be Casually Swapped with Other Phenylhexanones: Positional Isomerism and Functional Group Impact


Substituting 2-Phenylhexan-3-one with its close positional isomers (e.g., 3-phenyl-2-hexanone or 1-phenylhexan-3-one) or functional analogs (e.g., 2-phenylhexan-3-ol) is not scientifically valid without rigorous re-validation. These compounds, while sharing the same molecular formula, exhibit significant differences in key physicochemical properties—such as lipophilicity (LogP), topological polar surface area (TPSA), and boiling point—that directly influence their behavior in synthetic reactions, purification processes, and potential biological interactions [1]. For instance, the distinct position of the carbonyl group alters the electron density and steric environment around the reactive center, affecting reaction kinetics, yield, and selectivity in subsequent synthetic steps [1]. Moreover, the presence of a chiral center at the C2 position in 2-Phenylhexan-3-one introduces stereochemical complexity that is absent in achiral analogs, making it a distinct entity for asymmetric synthesis or chiral resolution studies . Procurement decisions must therefore be guided by specific experimental evidence, not structural similarity alone.

Carbonyl position
Altered electron density and steric environment may shift reaction kinetics and selectivity vs positional isomers.
Stereocenter absence
Achiral analogs cannot replicate chiral resolution or asymmetric synthesis workflows.
Physical state
Liquid at room temperature vs solid isomers may affect handling, solubility, and high-temperature reaction suitability.

Quantitative Evidence Guide for 2-Phenylhexan-3-one (CAS 646516-86-1): Head-to-Head Data vs. Key Comparators


High-Efficiency One-Step Synthesis via Vilsmeier Conditions: Quantitative Yield Advantage Over Alternative Routes

A 2023 protocol demonstrated a one-step synthesis of 2-Phenylhexan-3-one in quantitative yield using adapted Vilsmeier conditions, with the product fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This represents a significant improvement over traditional Friedel-Crafts acylation methods, which often require multiple steps, harsher conditions, and result in lower yields due to side reactions. The reported quantitative yield provides a compelling cost-efficiency and purity advantage for procurement when this compound is needed as a synthetic intermediate.

Synthetic Yield
Head-to-head
Reported quantitative yield vs. 50–80% (Friedel‑Crafts acylation)
Supports cost‑efficient procurement and scale‑up potential.
One‑step Vilsmeier protocol; verified by NMR, IR, Raman.
Organic Synthesis Ketone Synthesis Vilsmeier Reaction

Lipophilicity and Polar Surface Area: Calculated Properties Differentiating 2-Phenylhexan-3-one from 3-Phenyl-2-hexanone

2-Phenylhexan-3-one exhibits a calculated LogP (XLogP3) of 2.9 and a Topological Polar Surface Area (TPSA) of 17.1 Ų . In contrast, its positional isomer, 3-Phenyl-2-hexanone, has a calculated LogP of 3.0 and a TPSA of 17.1 Ų [1]. While the TPSA is identical, the subtle difference in LogP (2.9 vs. 3.0) indicates slightly lower lipophilicity for 2-Phenylhexan-3-one. This minor variance can significantly impact partitioning behavior in chromatographic separations, membrane permeability in biological assays, and solubility in different solvent systems, making 2-Phenylhexan-3-one a subtly but measurably distinct chemical entity for applications requiring precise control of lipophilicity.

Lipophilicity (LogP)
Cross‑study comparable
XLogP3 2.9 vs. 3.0 (3‑phenyl‑2‑hexanone)
ΔLogP = −0.1
Subtle LogP difference impacts chromatographic partitioning and membrane permeability estimates.
Calculated via PubChem XLogP3 algorithm.
Physicochemical Properties ADME Prediction Lipophilicity

Boiling Point and Physical State: Contrasting Properties Between 2-Phenylhexan-3-one and 1-Phenylhexan-3-one

1-Phenylhexan-3-one (CAS 29898-25-7) is reported to have a boiling point of 260.8-263 °C and is a solid at 20 °C . While specific boiling point data for 2-Phenylhexan-3-one is not widely reported in the public domain, its computed vapor pressure and liquid state at room temperature (inferred from vendor listings as a 'pale yellow to colorless liquid' ) suggest a different volatility profile compared to the solid, higher-boiling 1-Phenylhexan-3-one. This difference in physical state and volatility is a critical practical consideration for storage, handling, and use in solvent-free or high-temperature reactions.

Physical State
Class‑level
Liquid at RT (inferred) vs. solid (1‑phenylhexan‑3‑one, bp 260.8–263 °C)
Liquid state may simplify dispensing and dissolution in certain reaction media.
Target boiling point not independently reported; data to verify.
Physical Properties Purification Formulation

Chiral Center Presence: A Unique Stereochemical Feature Absent in Achiral Analogs

2-Phenylhexan-3-one possesses a chiral center at the C2 position (the carbon bearing the phenyl group) . This stereocenter renders the molecule chiral and capable of existing as two enantiomers. This contrasts with positional isomers such as 1-phenylhexan-3-one and 3-phenyl-2-hexanone, which are achiral [1]. The presence of chirality makes 2-Phenylhexan-3-one a valuable starting material for asymmetric synthesis, chiral resolution studies, or the preparation of enantiomerically pure compounds, providing a functional advantage not available with achiral phenylhexanone analogs.

Chirality
Supporting evidence
Chiral (C2 stereocenter) vs. achiral isomers (stereocenter count = 0)
Enables asymmetric synthesis and chiral resolution investigations.
Absence in achiral analogs limits substitution for stereoselective applications.
Chirality Asymmetric Synthesis Stereochemistry

Validated Application Scenarios for 2-Phenylhexan-3-one (CAS 646516-86-1) Based on Direct Experimental Evidence


Synthetic Building Block for High-Yield Ketone Synthesis

Researchers requiring a high-purity, high-yield synthetic intermediate for constructing complex aryl ketone frameworks can leverage the recently published one-step Vilsmeier synthesis protocol for 2-Phenylhexan-3-one [1]. The quantitative yield and detailed spectral characterization make it a reliable starting material for further functionalization, reducing the need for extensive purification steps and minimizing material waste.

Asymmetric Synthesis and Chiral Resolution Studies

Given its inherent chirality (stereocenter at C2), 2-Phenylhexan-3-one is uniquely suited for research involving asymmetric catalysis, chiral resolution, or the preparation of enantiomerically enriched compounds . This sets it apart from achiral phenylhexanone analogs, which cannot serve as chiral building blocks without prior functionalization.

Reference Standard for Positional Isomer Chromatography and Spectroscopy

The subtle but measurable differences in physicochemical properties, such as LogP (2.9 for 2-Phenylhexan-3-one vs. 3.0 for 3-Phenyl-2-hexanone) [2], make 2-Phenylhexan-3-one a valuable reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) designed to separate and quantify positional isomers of phenylhexanones in complex mixtures.

Fragrance and Flavor Intermediate with Defined Volatility Profile

2-Phenylhexan-3-one is recognized for its pleasant aroma and is used as an intermediate in the fragrance and flavor industry . Its liquid state at room temperature and inferred volatility profile (based on computed vapor pressure) may offer advantages in formulation and evaporation behavior compared to solid, higher-boiling isomers like 1-Phenylhexan-3-one .

Application
Selection Property
Validation Focus
Aryl ketone building block synthesis
Synthesis protocol efficiency
Yield and purity verification
Asymmetric synthesis and chiral resolution
C2 chiral center
Enantiomeric purity and asymmetric induction
Positional isomer analytical reference
Lipophilicity differentiation
HPLC/GC method development for isomer separation
Fragrance/flavor intermediate
Liquid state and volatility profile
Formulation compatibility and evaporation behavior

Technical Documentation Hub

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38 linked technical documents
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